N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-phenylcyclopropane-1-carbohydrazide is a Schiff base hydrazide derivative characterized by a naphthol moiety, a cyclopropane ring, and a hydrazide linkage. This compound is synthesized via condensation of 2-phenylcyclopropane-1-carbohydrazide with 2-hydroxy-1-naphthaldehyde, a reaction typical for hydrazide derivatives . Its crystal structure, determined by single-crystal X-ray diffraction, reveals intramolecular O–H⋯N hydrogen bonds that stabilize the planar conformation of the naphthyl and cyclopropane groups . The compound’s molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 340.37 g/mol, and it crystallizes in the monoclinic space group P2₁/n .
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSZZSTUZVQNG-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the following steps:
Condensation Reaction: The compound is synthesized by the condensation of 2-hydroxynaphthalene-1-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide in an ethanol solution.
Purification: The resulting product is purified by recrystallization from ethanol to obtain the desired Schiff base hydrazone in high purity.
Chemical Reactions Analysis
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Coordination Chemistry: Schiff bases are known to form stable complexes with transition metal ions.
Biological Studies: The compound has been investigated for its potential as an enzyme inhibitor, which could be useful in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and microbial cell walls. The compound’s azomethine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazide Derivatives
Key Observations :
- The target compound’s cyclopropane ring distinguishes it from analogs with thiophene or imidazole cores. This ring imposes steric constraints that may influence reactivity or binding interactions.
- Hydrogen bonding : Intramolecular O–H⋯N bonds in the target compound contrast with intermolecular interactions in other derivatives (e.g., N–H⋯O in ), affecting solubility and crystal packing.
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance polarity compared to the electron-donating hydroxynaphthyl group in the target compound.
Key Observations :
- Single-crystal XRD is universally employed for structural validation , often using SHELX or WinGX/ORTEP software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
